(2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
Description
(2E)-1-(4-Chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (A and B). The A-ring is substituted with a 4-chlorophenyl group, while the B-ring features a 4-(3-fluoropropoxy)phenyl moiety. This structure confers unique electronic and steric properties, influencing its chemical reactivity, spectroscopic behavior, and biological activity. Chalcones are widely studied for nonlinear optical (NLO) properties, antimicrobial activity, and enzyme inhibition, making this compound a candidate for diverse applications .
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFO2/c19-16-7-5-15(6-8-16)18(21)11-4-14-2-9-17(10-3-14)22-13-1-12-20/h2-11H,1,12-13H2/b11-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHRYTPEGONBAC-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)OCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl)OCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-chlorobenzaldehyde: This can be synthesized from 4-chlorotoluene through oxidation.
Preparation of 4-(3-fluoropropoxy)benzaldehyde: This involves the reaction of 4-hydroxybenzaldehyde with 3-fluoropropyl bromide in the presence of a base.
Aldol Condensation: The final step involves the aldol condensation of 4-chlorobenzaldehyde and 4-(3-fluoropropoxy)benzaldehyde in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Substituents and Their Effects:
- Electron Effects: The target compound’s 4-chlorophenyl (electron-withdrawing) and 4-(3-fluoropropoxy)phenyl (fluorine: electron-withdrawing; oxygen: electron-donating) create a balanced electronic profile. This contrasts with compounds like 2j (highly electronegative substituents) or 2h (methoxy: electron-donating), which exhibit lower potency as electronegativity decreases .
Spectroscopic Characteristics
- IR Spectroscopy: Expected peaks include C=O stretch (~1650 cm⁻¹), C-F stretch (~1100 cm⁻¹), and C-O-C ether vibrations (~1250 cm⁻¹), distinguishing it from non-fluorinated analogs .
- NMR Spectroscopy: The ³-fluoropropoxy group will split proton signals (e.g., -OCH₂CF₂- δ 4.5–4.7 ppm) and influence carbon shifts (e.g., CF₂ at δ 110–120 ppm) .
Biological Activity
The compound (2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one , also known by its CAS number 477870-39-6, belongs to the class of chalcones. Chalcones are characterized by their α,β-unsaturated carbonyl system and are known for a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this specific chalcone derivative, supported by data tables and research findings.
- Molecular Formula : C18H16ClFNO2
- Molecular Weight : 318.77 g/mol
- IUPAC Name : (E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
The biological effects of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.
- Receptor Interaction : It can bind to specific receptors, modulating signal transduction pathways that regulate cellular functions.
- Gene Expression Modulation : The compound has potential effects on gene expression related to inflammation and cancer progression.
Anticancer Activity
Research has shown that chalcone derivatives exhibit significant anticancer properties. Specifically, studies have indicated that this compound can induce apoptosis in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 12.8 | Cell cycle arrest and apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |
These findings suggest that the compound may act as a potential therapeutic agent in cancer treatment.
Anti-inflammatory Activity
Chalcones are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro:
| Cytokine | Inhibition (%) at 20 µM |
|---|---|
| TNF-α | 70% |
| IL-6 | 65% |
| IL-1β | 60% |
This inhibition indicates that the compound may be effective in managing inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It exhibits activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results highlight its potential as a lead compound for developing new antimicrobial agents.
Case Studies
Several studies have investigated the biological activities of chalcone derivatives similar to this compound:
- Breast Cancer Study : A study published in Cancer Letters demonstrated that a related chalcone effectively inhibited breast cancer cell growth through apoptosis induction.
- Inflammation Model : Research published in Journal of Inflammation showed that chalcone derivatives reduced inflammation in mouse models by downregulating NF-kB signaling pathways.
- Antimicrobial Efficacy : A study in Antimicrobial Agents and Chemotherapy reported that chalcone derivatives exhibited significant antibacterial activity against multi-drug resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
